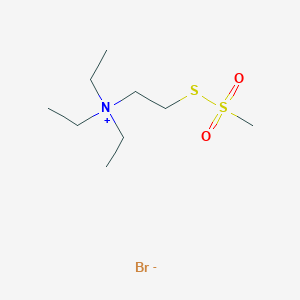
2-(Triethylammonium)ethyl Methanethiosulfonate Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethylammonium)ethyl Methanethiosulfonate Bromide typically involves the reaction of 2-(Triethylammonium)ethyl chloride with methanethiosulfonate under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or water, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Triethylammonium)ethyl Methanethiosulfonate Bromide primarily undergoes substitution reactions, particularly with thiol groups. This reactivity is utilized in various biochemical assays and labeling techniques .
Common Reagents and Conditions
Common reagents used in reactions with this compound include thiol-containing compounds, such as cysteine or glutathione. The reactions are typically carried out in aqueous or organic solvents, with conditions optimized for the specific application .
Major Products Formed
The major products formed from reactions with this compound are mixed disulfides, which are valuable in studying protein structures and functions .
Wissenschaftliche Forschungsanwendungen
2-(Triethylammonium)ethyl Methanethiosulfonate Bromide is widely used in scientific research due to its ability to modify thiol groups. It is employed in:
Chemistry: As a reagent for thiol modification and labeling.
Medicine: In the development of diagnostic assays and therapeutic agents.
Industry: In the production of specialized chemicals and reagents for research and development.
Wirkmechanismus
The mechanism of action of 2-(Triethylammonium)ethyl Methanethiosulfonate Bromide involves the specific and rapid reaction with thiol groups to form mixed disulfides. This reaction is highly selective and occurs under mild conditions, making it suitable for various biochemical applications . The molecular targets include thiol-containing proteins and enzymes, which are modified through the formation of disulfide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylammonium)ethyl Methanethiosulfonate Bromide: A similar compound with a slightly different structure, known for its use in similar applications.
Methanethiosulfonate Ethylammonium Bromide: Another related compound with comparable reactivity and applications.
Uniqueness
2-(Triethylammonium)ethyl Methanethiosulfonate Bromide is unique due to its specific reactivity with thiol groups and its ability to form stable mixed disulfides. This makes it particularly valuable in studying protein structures and functions, as well as in the development of diagnostic and therapeutic agents .
Eigenschaften
Molekularformel |
C9H22BrNO2S2 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
triethyl(2-methylsulfonylsulfanylethyl)azanium;bromide |
InChI |
InChI=1S/C9H22NO2S2.BrH/c1-5-10(6-2,7-3)8-9-13-14(4,11)12;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AHXYKRGAOHLVBF-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CCSS(=O)(=O)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


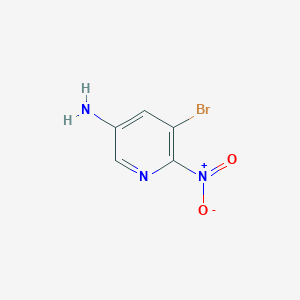
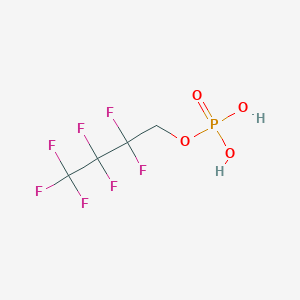
![7-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338434.png)

![(R)-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B15338455.png)
![sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15338459.png)
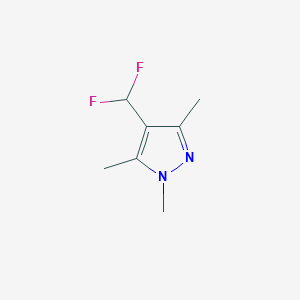
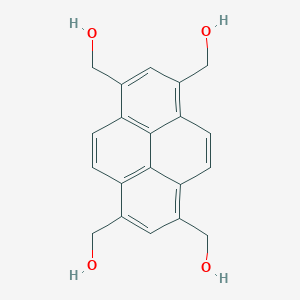


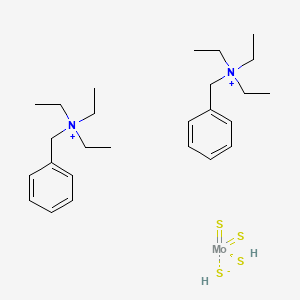
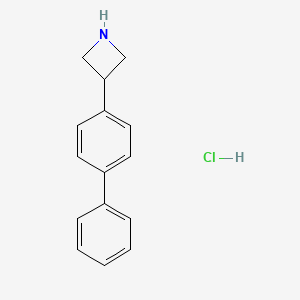
![5-Bromo-6-methylimidazo[1,2-a]pyrazin-8-ol](/img/structure/B15338490.png)
![2-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15338494.png)
